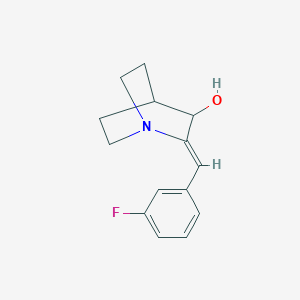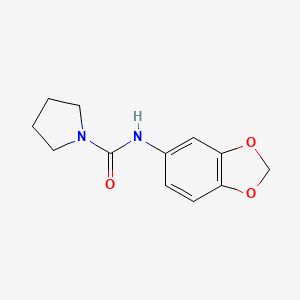amine hydrochloride](/img/structure/B5366337.png)
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-phenyl-2-furyl)methyl](2-thienylmethyl)amine hydrochloride is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTMA and has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
PTMA has been found to have potential applications in various fields of scientific research. One of the most promising applications of PTMA is in the field of medicinal chemistry. PTMA has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. PTMA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of PTMA is not yet fully understood. However, studies have shown that PTMA interacts with various receptors in the body, including dopamine and serotonin receptors. PTMA has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
PTMA has been found to have various biochemical and physiological effects. Studies have shown that PTMA has antioxidant properties, which may help protect cells from oxidative damage. PTMA has also been found to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, PTMA has been shown to have analgesic properties, which may help alleviate pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PTMA in lab experiments is its relatively low toxicity. PTMA has been found to have low toxicity in animal studies, making it a safer option for use in lab experiments. However, one of the limitations of using PTMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of PTMA. One of the most promising directions is the development of new drugs based on PTMA. PTMA has been shown to have potential applications in the treatment of various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of PTMA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of PTMA involves the reaction of 5-phenyl-2-furaldehyde and 2-thienylmethylamine in the presence of hydrochloric acid. The reaction takes place at room temperature and yields PTMA hydrochloride as a white crystalline solid. The synthesis of PTMA has been extensively studied and optimized for higher yields and purity.
Propriétés
IUPAC Name |
1-(5-phenylfuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS.ClH/c1-2-5-13(6-3-1)16-9-8-14(18-16)11-17-12-15-7-4-10-19-15;/h1-10,17H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSHFHMKWEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)
![3-{2-[butyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366267.png)
![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)
![1-methyl-6-(3-pyridinyl)-N-[1-(2-thienyl)butyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5366304.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![(4aS*,8aR*)-6-(5-ethylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366319.png)

![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)